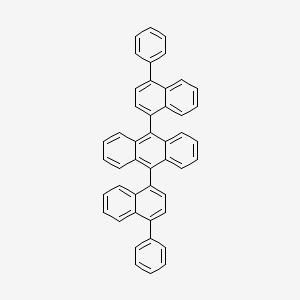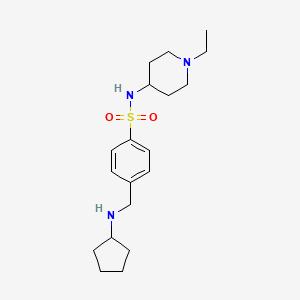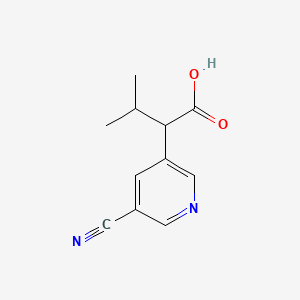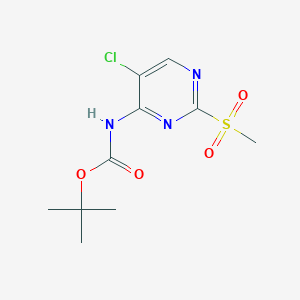
tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate: is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chloro group and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 5-chloro-2-(methylsulfonyl)pyrimidine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino-substituted pyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions, including cross-coupling reactions .
Biology and Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain enzymes or receptors, leading to its desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate
- tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate
Uniqueness: What sets tert-Butyl (5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)carbamate apart from similar compounds is its specific substitution pattern on the pyrimidine ring. The presence of both the chloro and methylsulfonyl groups provides unique reactivity and binding properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
955112-59-1 |
|---|---|
Molekularformel |
C10H14ClN3O4S |
Molekulargewicht |
307.75 g/mol |
IUPAC-Name |
tert-butyl N-(5-chloro-2-methylsulfonylpyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C10H14ClN3O4S/c1-10(2,3)18-9(15)14-7-6(11)5-12-8(13-7)19(4,16)17/h5H,1-4H3,(H,12,13,14,15) |
InChI-Schlüssel |
BRQMVVSECBWDCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC=C1Cl)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


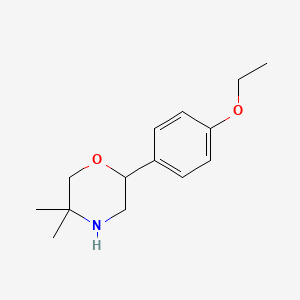
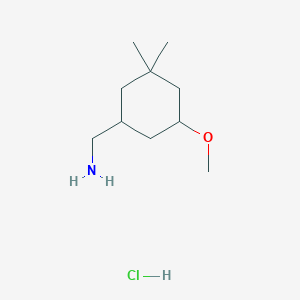
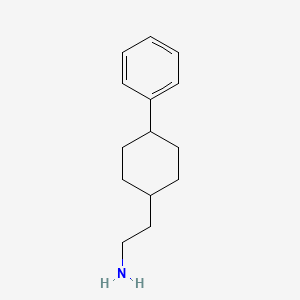
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)

![1-[Bis(2-methoxyethyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B15242680.png)
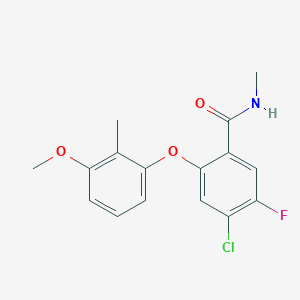
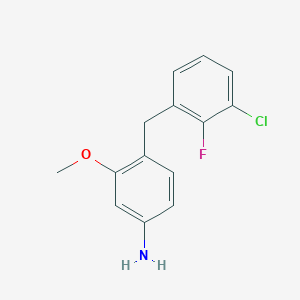
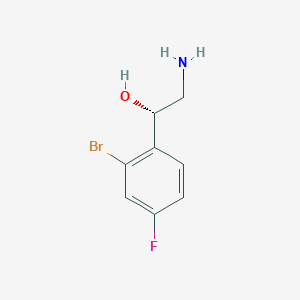
![3,4-Dihydro-1H-pyrimido[1,6-a]pyrimidine-6,8(2H,7H)-dione](/img/structure/B15242697.png)
